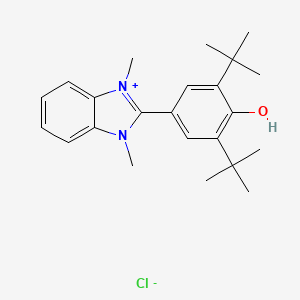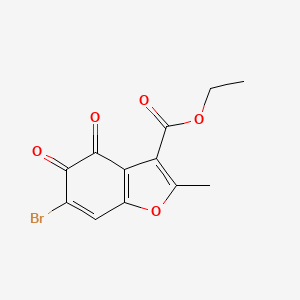![molecular formula C16H18BrN3O3S B5107664 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide, also known as BAY-678, is a chemical compound that has been of interest to researchers due to its potential for use in scientific studies. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide is a selective inhibitor of PDE10A, an enzyme that plays a role in the regulation of cyclic nucleotides. By inhibiting this enzyme, 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide can increase the levels of cyclic nucleotides, which can have various effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide on biochemical and physiological processes depend on the specific cellular signaling pathways that are affected by the increased levels of cyclic nucleotides. For example, 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been shown to increase the activity of certain neurotransmitters in the brain, which could potentially be used to treat neurological disorders. It has also been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide in lab experiments include its selectivity for PDE10A, its ability to increase cyclic nucleotide levels, and its potential for use in the treatment of various diseases. However, there are also limitations to using 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide, such as its potential toxicity and the need for further research to fully understand its effects on cellular signaling pathways.
将来の方向性
There are many potential future directions for research involving 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide. One direction is to further investigate its potential use in the treatment of neurological disorders and cancer. Another direction is to study the effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide on other cellular signaling pathways and to identify other potential targets for this compound. Additionally, research could be done to develop more efficient synthesis methods for 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide and to investigate its potential toxicity in more detail.
合成法
The synthesis of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been achieved using different methods. One method involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and sulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with 3-pyridinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide.
科学的研究の応用
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been used in scientific research as a tool to study the function of certain proteins. For example, it has been used to investigate the role of the protein PDE10A in the central nervous system. 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has also been studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.
特性
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-3-20(4-2)24(22,23)15-10-12(7-8-14(15)17)16(21)19-13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGWDVIPAWBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
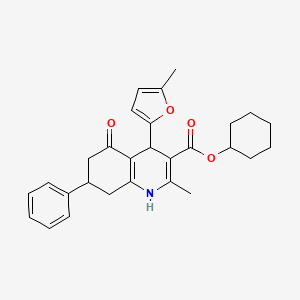
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)
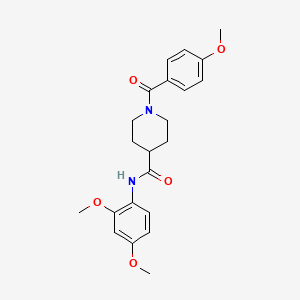
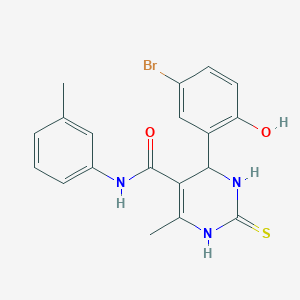

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)
